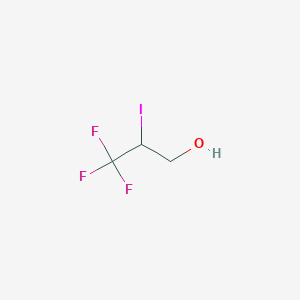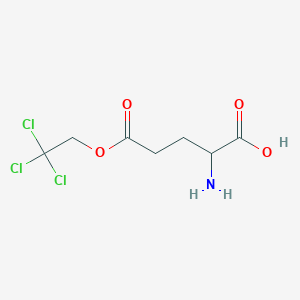
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride is a fluorinated organic compound with the molecular formula C9F16O4 and a molecular weight of 476.07 g/mol . It is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride typically involves the fluorination of appropriate precursors under controlled conditions. The process often requires the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine. The production methods are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with certain reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of fluorinated organic compounds .
Scientific Research Applications
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to degradation.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants
Mechanism of Action
The mechanism of action of Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and stability allow it to form strong interactions with various substrates, influencing their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid: Another fluorinated compound with similar stability and resistance to chemical reactions.
Perfluoro-2,3-dimethylbutan-2-ol: A fluorinated alcohol with unique properties compared to Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable materials .
Properties
Molecular Formula |
C9F16O4 |
|---|---|
Molecular Weight |
476.07 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropoxy]propanoyl fluoride |
InChI |
InChI=1S/C9F16O4/c10-1(26)3(12,6(16,17)18)28-8(22,23)5(14,15)9(24,25)29-4(13,2(11)27)7(19,20)21 |
InChI Key |
GBWGQOHYWIMLAM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)



![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)









